1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-24-17-5-4-13(19)11-16(17)18(21)20-8-6-15(7-9-20)26(22,23)12-14-3-2-10-25-14/h2-5,10-11,15H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUTYPMHRZPROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromopiperidine
The synthesis begins with the regioselective bromination of piperidine at the 4-position. While direct bromination is challenging, indirect methods via piperidin-4-one intermediates are employed:
- Piperidin-4-one is converted to its oxime using hydroxylamine hydrochloride.
- Beckmann rearrangement with sulfuric acid yields 4-aminopiperidine , which is subsequently diazotized and treated with CuBr to afford 4-bromopiperidine .
Reaction Conditions :
- Oxime formation: Ethanol, reflux, 12 h (Yield: 85%).
- Beckmann rearrangement: Conc. H2SO4, 0–5°C, 2 h (Yield: 72%).
- Diazotization and bromination: NaNO2/HBr, CuBr, 0°C, 1 h (Yield: 68%).
Nucleophilic Sulfonylation at C-4
The bromine atom at C-4 is displaced via an SN2 mechanism using sodium (furan-2-yl)methanesulfinate:
- Sodium (furan-2-yl)methanesulfinate is prepared by reacting (furan-2-yl)methanesulfonyl chloride with NaOH in THF.
- 4-Bromopiperidine and the sulfinate salt are heated in DMF at 80°C for 24 h.
Optimization Notes :
- Solvent screening identified DMF as optimal for solubility and reaction efficiency.
- Excess sulfinate (1.5 equiv.) improves conversion to 85% (isolated yield: 73%).
Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 1.6 Hz, 1H, furan H-5), 6.55 (dd, J = 3.2, 1.6 Hz, 1H, furan H-4), 6.35 (d, J = 3.2 Hz, 1H, furan H-3), 4.15 (s, 2H, CH2SO2), 3.80–3.60 (m, 2H, piperidine H-3,5), 2.95–2.75 (m, 2H, piperidine H-2,6), 2.30–2.10 (m, 1H, piperidine H-4), 1.90–1.70 (m, 4H, piperidine H-1,3,5).
- HRMS (ESI+) : m/z calcd for C11H15NO4S [M+H]+: 272.0694; found: 272.0691.
Acylation of Piperidine Nitrogen with 5-Chloro-2-Methoxybenzoyl Chloride
Synthesis of 5-Chloro-2-Methoxybenzoyl Chloride
5-Chloro-2-methoxybenzoic acid (commercially available) is treated with thionyl chloride (SOCl2) under reflux to yield the acyl chloride:
N-Acylation of 4-[(Furan-2-yl)Methanesulfonyl]Piperidine
The piperidine derivative is acylated under Schotten-Baumann conditions:
- 4-[(Furan-2-yl)methanesulfonyl]piperidine (1 equiv.) is dissolved in dichloromethane (DCM).
- 5-Chloro-2-methoxybenzoyl chloride (1.2 equiv.) and triethylamine (2 equiv.) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 h.
Workup and Purification :
- Aqueous wash (1M HCl, saturated NaHCO3, brine).
- Column chromatography (SiO2, hexane/ethyl acetate 3:1) affords the title compound as a white solid (Yield: 78%).
Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 7.50 (d, J = 2.8 Hz, 1H, Ar-H), 7.40 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.30 (d, J = 8.8 Hz, 1H, Ar-H), 6.60–6.40 (m, 3H, furan H-3,4,5), 4.20 (s, 2H, CH2SO2), 3.90 (s, 3H, OCH3), 3.80–3.60 (m, 2H, piperidine H-3,5), 3.20–3.00 (m, 2H, piperidine H-2,6), 2.40–2.20 (m, 1H, piperidine H-4), 2.00–1.80 (m, 4H, piperidine H-1,3,5).
- 13C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 156.1 (Ar-OCH3), 152.0 (furan C-2), 142.5 (Ar-Cl), 130.4–112.8 (aromatic and furan carbons), 55.8 (OCH3), 53.2 (piperidine C-4), 48.5 (CH2SO2), 44.1 (piperidine C-2,6), 28.5 (piperidine C-1,3,5).
- Mp : 148–150°C.
Alternative Synthetic Pathways and Comparative Analysis
Direct Sulfonylation of Pre-Acylated Piperidine
An alternative route involves acylation prior to sulfonylation:
- 1-(5-Chloro-2-methoxybenzoyl)piperidine is synthesized via N-acylation.
- C-4 sulfonylation is attempted using (furan-2-yl)methanesulfonyl chloride under Friedel-Crafts conditions (AlCl3, DCM).
Challenges :
Radical Sulfurization Approach
A novel method employs photoredox catalysis to introduce the sulfonyl group:
- 4-Iodopiperidine is treated with (furan-2-yl)methanesulfinate and Ir(ppy)3 under blue LED irradiation.
- Single-electron transfer generates a sulfonyl radical, which couples with the piperidine-derived radical.
Advantages :
Industrial-Scale Considerations and Process Optimization
Cost-Effective Reagent Selection
- Thionyl chloride vs. oxalyl chloride for acyl chloride synthesis: Thionyl chloride offers superior atom economy (85% vs. 78% yield).
- Sodium sulfinate vs. silver sulfinate : Sodium salts reduce metal waste and cost.
Green Chemistry Metrics
- E-factor for the optimized route: 12.5 (kg waste/kg product).
- Solvent recovery systems (e.g., DMF distillation) reduce environmental impact by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced benzoyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
| Compound Name (Reference) | Key Substituents on Piperidine | Functional Features |
|---|---|---|
| Target Compound | 5-Cl-2-OCH₃-benzoyl, (furan-2-yl)-SO₂ | Chloro, methoxy, sulfonyl, furan |
| 1-(5-Bromo-2-ethoxy-4-methylphenyl)sulfonylpiperidine | 5-Br-2-OCH₂CH₃-4-CH₃-phenyl-SO₂ | Bromo, ethoxy, methyl, sulfonyl |
| 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine | Oxadiazole-thiomethyl, benzenesulfonyl | Oxadiazole, thioether, sulfonyl |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-NH₂-phenyl, furan-CO | Aromatic amine, furan-carbonyl |
Key Observations:
- Halogen Effects: The target compound’s Cl substituent (vs.
- Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in the target compound (vs. carbonyl in ) increases polarity and hydrogen-bonding capacity, possibly improving solubility but reducing membrane permeability.
- carbonyl () alters electronic distribution.
Table 3: Activity and Property Comparison
Metabolic Considerations :
- The target compound’s sulfonyl group may undergo phase II metabolism (e.g., glucuronidation) , contrasting with fentanyl analogs, which undergo N-dealkylation .
Biological Activity
1-(5-Chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with a benzoyl moiety and a furan-based sulfonyl group. Its molecular formula is with a molecular weight of approximately 373.88 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated for various therapeutic applications, including:
- Anticancer Activity : Studies have shown that derivatives of piperidine exhibit significant anticancer properties, particularly against various human cancer cell lines.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects against several bacterial strains.
- Enzyme Inhibition : It may possess enzyme inhibitory properties that could be relevant in treating diseases linked to enzyme dysregulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast, ovarian, and colorectal cancer cells. The IC50 values (the concentration required to inhibit 50% of cell viability) for these compounds ranged from 7.9 to 92 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 7.9 | |
| Compound B | Ovarian Cancer | 45 | |
| Compound C | Colorectal Cancer | 92 |
Antimicrobial Activity
The antimicrobial efficacy of piperidine derivatives has been documented in various studies. For example, certain compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease inhibition. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Table 3: Enzyme Inhibition Data
Case Studies
- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that a related piperidine derivative significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
- Case Study on Antimicrobial Effects : Another research article detailed the antimicrobial testing of a series of piperidine derivatives against resistant bacterial strains. The results indicated that certain modifications to the benzoyl moiety enhanced the antibacterial activity significantly .
Q & A
Q. What are the key steps and challenges in synthesizing 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine?
The synthesis typically involves sequential coupling reactions. First, the piperidine core is functionalized via sulfonylation using (furan-2-yl)methanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis. The 5-chloro-2-methoxybenzoyl group is then introduced via nucleophilic acyl substitution, requiring precise stoichiometric control to minimize side products. Challenges include maintaining regioselectivity during sulfonylation and ensuring high purity of intermediates. Post-synthesis, purification via column chromatography (silica gel, gradient elution with n-hexane/EtOAc) and recrystallization (methanol/water) are critical. Analytical validation using HPLC (e.g., 95% peak area at 254 nm) and NMR (¹H/¹³C resonance matching) ensures product integrity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of the benzoyl, piperidine, and furan-sulfonyl moieties. For example, the methoxy group on the benzoyl ring appears as a singlet (~δ 3.8 ppm in ¹H NMR), while the furan protons show distinct splitting patterns (δ 6.3–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, 65:35 methanol/buffer mobile phase) determines purity (>95% by peak area) and retention time consistency .
- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 391.86 for C₂₀H₂₃ClN₂O₄S) .
Q. How do functional groups influence solubility and reactivity?
The sulfonyl group enhances hydrophilicity, improving aqueous solubility (critical for in vitro assays), while the methoxybenzoyl and furan groups contribute to lipophilicity, aiding membrane permeability. Reactivity is dominated by the sulfonyl moiety’s electrophilicity, which participates in nucleophilic substitutions, and the benzoyl group’s potential for π-π stacking in target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR studies focus on modifying substituents to enhance target affinity. For example:
- Benzoyl substituents: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position increases electrophilicity, potentially boosting enzyme inhibition (e.g., kinase targets). Comparative assays with 2-methoxy vs. 2-ethoxy analogs reveal steric effects on binding pockets .
- Furan-sulfonyl modifications: Replacing the furan with thiophene or pyridine alters electronic profiles, impacting interactions with cysteine residues in enzymes. In vitro IC₅₀ comparisons across analogs guide selectivity optimization .
Q. How can contradictions in biological data (e.g., variable antimicrobial activity) be resolved?
Discrepancies often arise from assay conditions. For example:
- Microbial strain variability: Test against standardized strains (e.g., C. albicans ATCC 10231) and clinical isolates to distinguish broad-spectrum vs. strain-specific effects .
- Concentration gradients: Use dose-response curves (e.g., 10–1000 µg/mL) to identify non-linear effects. Compound 8 in piperidine derivatives showed 78% DPPH scavenging at 1000 µg/mL but negligible activity below 250 µg/mL, highlighting threshold-dependent behavior .
Q. What advanced techniques elucidate structural interactions with biological targets?
- X-ray crystallography: Co-crystallization with target proteins (e.g., kinases) reveals binding modes. For example, the methoxybenzoyl group may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds with catalytic residues .
- Molecular docking: Computational models (e.g., AutoDock Vina) predict binding affinities. Adjusting dihedral angles of the furan ring can optimize van der Waals interactions .
Q. How do in vitro and in vivo pharmacokinetic profiles differ for this compound?
- In vitro: Microsomal stability assays (human liver microsomes) assess metabolic resistance. High CYP3A4 affinity may predict rapid clearance, necessitating prodrug strategies .
- In vivo: Rodent studies with HPLC-MS plasma monitoring quantify bioavailability. For piperidine analogs, logP values >3 correlate with improved brain penetration but higher hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
